3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one
CAS No.: 1134334-70-5
Cat. No.: VC8049119
Molecular Formula: C14H16BrNO
Molecular Weight: 294.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1134334-70-5 |
---|---|
Molecular Formula | C14H16BrNO |
Molecular Weight | 294.19 g/mol |
IUPAC Name | 3-bromo-1-(1,2-dimethylindol-3-yl)-2-methylpropan-1-one |
Standard InChI | InChI=1S/C14H16BrNO/c1-9(8-15)14(17)13-10(2)16(3)12-7-5-4-6-11(12)13/h4-7,9H,8H2,1-3H3 |
Standard InChI Key | CVGKEZDBKVTMDP-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)C(C)CBr |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)C(C)CBr |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one belongs to the class of indole derivatives, which are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The compound’s structure includes:
-
A 1,2-dimethylindole core substituted at the 3-position.
-
A propan-1-one moiety with bromine and methyl substituents at the 2- and 3-positions, respectively .
The presence of the bromine atom introduces electrophilic reactivity, while the ketone group enables participation in nucleophilic additions or condensations .
Key Identifiers
Property | Value |
---|---|
CAS Number | 1134334-70-5 |
Molecular Formula | |
Molar Mass | 294.19 g/mol |
Hazard Classification | Irritant |
These identifiers are critical for regulatory compliance and database referencing .
Synthesis and Manufacturing Processes
Traditional Synthetic Routes
The synthesis of brominated indole derivatives often involves Friedel-Crafts acylation or halogenation reactions. For example:
-
Indole Functionalization: The indole core is first methylated at the 1- and 2-positions using methylating agents like methyl iodide .
-
Ketone Introduction: A propanone group is introduced via acyl chloride intermediates, followed by bromination at the 3-position using bromine or -bromosuccinimide (NBS) .
A representative pathway is illustrated below:
Advanced Methodologies
Recent advances leverage photoredox catalysis for efficient bromination. For instance, visible-light-mediated reactions using catalysts like PC-B (phenoxazine-based) enable selective bromination under mild conditions . This approach minimizes byproducts and enhances yields compared to traditional methods .
Physicochemical Properties
Stability and Solubility
The compound is a solid at room temperature, though its melting point remains unspecified in available literature. It is sparingly soluble in polar solvents like water but exhibits good solubility in organic solvents such as dichloromethane and tetrahydrofuran .
Spectroscopic Data
-
NMR: Peaks corresponding to the indole aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 1.2–2.5 ppm), and ketone carbonyl (δ 2.8–3.1 ppm) .
-
Mass Spectrometry: A molecular ion peak at 294.19 (M) confirms the molecular weight .
Reactivity and Chemical Behavior
Electrophilic Substitution
The electron-rich indole ring undergoes electrophilic substitution at the 5- and 6-positions. Bromine or nitro groups can be introduced under acidic conditions .
Nucleophilic Reactions
The ketone group participates in nucleophilic additions. For example, Grignard reagents react to form tertiary alcohols, while hydrazine derivatives yield hydrazones .
Photocatalytic Applications
In recent studies, analogous bromo-indole ketones have been used in visible-light-driven cycloadditions to construct polycyclic frameworks . Such reactions highlight the compound’s utility in synthesizing complex heterocycles .
Applications in Pharmaceutical Research
Drug Intermediate
Indole derivatives are pivotal in drug discovery due to their bioactivity. This compound serves as an intermediate in synthesizing kinase inhibitors or antimicrobial agents . For example, its bromine atom can be displaced in cross-coupling reactions to introduce pharmacophores .
Recent Advances and Research Directions
Photoredox Catalysis
Recent protocols employ blue-light photocatalysis to functionalize bromo-indole ketones. For instance, styrene derivatives undergo formal (4+2) cycloadditions to yield pyridoindolones—a class of compounds with antitumor properties .
Sustainable Synthesis
Efforts to replace toxic brominating agents with enzymatic or electrochemical methods are underway. These approaches aim to reduce environmental impact while maintaining efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume